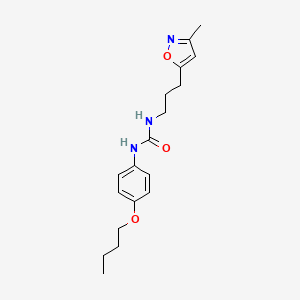
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a chemical compound that belongs to the class of urea-based herbicides. It is commonly known as fluazifop-P-butyl and is widely used in agriculture to control the growth of weeds in crops. This compound has gained significant attention due to its effectiveness in managing weed growth and its low toxicity to non-target organisms.
Scientific Research Applications
Synthesis and Structure : Urea derivatives are synthesized for various purposes, including the study of their structural properties and biological activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of urea derivatives in medicinal chemistry and drug discovery (Ling et al., 2008).
Material Science and Chemistry : Urea derivatives are utilized in material science for the self-assembly of molecular devices and the study of their photoisomerization properties. This application is significant for developing advanced materials with controllable properties (J. Lock et al., 2004).
Catalysis and Chemical Reactions : In catalysis, urea derivatives have been used to facilitate various chemical reactions. For example, they play a role in the oxidative carbonylation of amino moieties to produce ureas, oxamides, and other valuable chemical products, demonstrating the versatility of urea derivatives in synthetic chemistry (Mancuso et al., 2015).
Biological Activities : Beyond their structural and chemical applications, urea derivatives are also explored for their biological activities. This includes the synthesis of diaryl urea derivatives designed and synthesized for their antiproliferative activity against various cancer cell lines, highlighting the potential of urea derivatives in the development of new anticancer agents (Jian Feng et al., 2020).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZXCGODVKBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

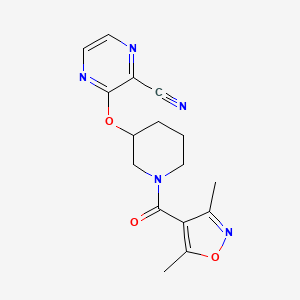
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
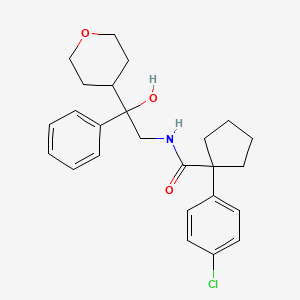
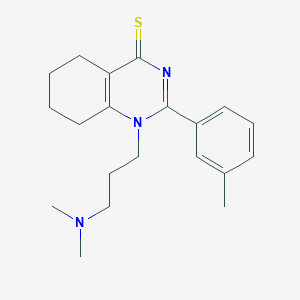
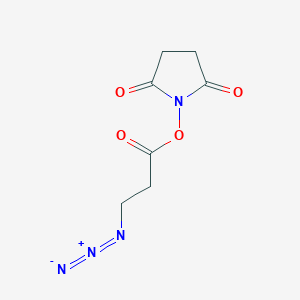
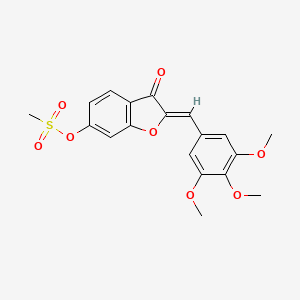
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)
![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)